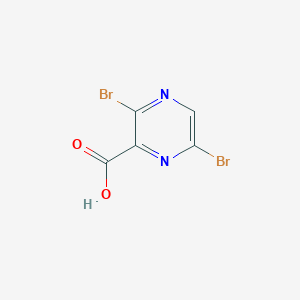

3,6-Dibromopyrazine-2-carboxylic acid

説明

BenchChem offers high-quality 3,6-Dibromopyrazine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,6-Dibromopyrazine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

3,6-dibromopyrazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Br2N2O2/c6-2-1-8-4(7)3(9-2)5(10)11/h1H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJOLIBQBOIULPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C(=N1)Br)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Br2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50693365 | |

| Record name | 3,6-Dibromopyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50693365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957230-68-1 | |

| Record name | 3,6-Dibromo-2-pyrazinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=957230-68-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6-Dibromopyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50693365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-Depth Technical Guide to 3,6-Dibromopyrazine-2-carboxylic acid: A Core Building Block for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 3,6-Dibromopyrazine-2-carboxylic acid in Modern Drug Discovery

In the rapidly evolving landscape of therapeutic development, the strategic use of versatile chemical scaffolds is paramount. 3,6-Dibromopyrazine-2-carboxylic acid, identified by its CAS Number 957230-68-1 , has emerged as a critical building block, particularly in the pioneering field of targeted protein degradation (TPD).[1][2] Its classification as a "Protein Degrader Building Block" underscores its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a novel class of therapeutic agents designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1][2]

PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. This guide provides a comprehensive technical overview of 3,6-Dibromopyrazine-2-carboxylic acid, focusing on its synthesis, physicochemical properties, and its pivotal role as a versatile linker precursor in the rational design of PROTACs.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 3,6-Dibromopyrazine-2-carboxylic acid is essential for its effective application in multi-step organic synthesis. The key properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 957230-68-1 | [1][2][3][4][5] |

| Molecular Formula | C₅H₂Br₂N₂O₂ | [1][2][3] |

| Molecular Weight | 281.89 g/mol | [1][3][4] |

| Appearance | Powder or liquid | [5] |

| Purity | ≥97% | [1][2][5] |

| Density | 2.3 ± 0.1 g/cm³ | [1] |

| Flash Point | 176.8 ± 27.9 °C | [1] |

| Refractive Index | 1.663 | [1] |

| XLogP3 | 1.7 | [1] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 4 | [3] |

| Rotatable Bond Count | 1 | [3] |

Synthesis and Mechanistic Considerations

The synthesis of 3,6-Dibromopyrazine-2-carboxylic acid can be achieved through a multi-step process, typically involving the formation of a pyrazine core, followed by bromination and functional group manipulation. A common and effective laboratory-scale synthesis involves the hydrolysis of a corresponding ester precursor, such as methyl 3,6-dibromopyrazine-2-carboxylate.

Synthesis Pathway Overview

Sources

An In-Depth Technical Guide to 3,6-Dibromopyrazine-2-carboxylic Acid: A Core Building Block for Advanced Drug Discovery

Introduction: The Strategic Value of a Halogenated Pyrazine Scaffold

In the landscape of modern medicinal chemistry, the pyrazine ring stands as a "privileged structure," a recurring motif in a multitude of clinically significant agents, prized for its metabolic stability and versatile synthetic handles.[1] This guide focuses on a particularly valuable derivative: 3,6-Dibromopyrazine-2-carboxylic acid . This molecule is more than a simple heterocyclic compound; it is a strategically designed building block, particularly noted for its role in the burgeoning field of targeted protein degradation.[2] The presence of two bromine atoms and a carboxylic acid on the pyrazine core provides a trifecta of reactive sites, offering chemists a robust platform for constructing complex molecular architectures with high precision.

This document serves as a technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to explain the causality behind its synthesis, characterization, and application, providing field-proven insights into its use as a core component in sophisticated therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs).

Section 1: Physicochemical Properties and Molecular Characterization

The utility of 3,6-Dibromopyrazine-2-carboxylic acid begins with its fundamental physicochemical properties, which dictate its reactivity, solubility, and handling. The electron-withdrawing nature of the two bromine atoms and the pyrazine nitrogens renders the ring electron-deficient, making it susceptible to nucleophilic aromatic substitution under certain conditions, while the carboxylic acid provides a primary anchor point for amide bond formation.

Table 1: Core Physicochemical and Identity Data

| Property | Value | Source(s) |

|---|---|---|

| Molecular Weight | 281.89 g/mol | [2] |

| Molecular Formula | C₅H₂Br₂N₂O₂ | [2] |

| CAS Number | 957230-68-1 | [2] |

| Appearance | Off-white to pale yellow solid (typical) | Inferred from related compounds |

| XLogP3 | 1.7 | [N/A] |

| Hydrogen Bond Donor Count | 1 | [N/A] |

| Hydrogen Bond Acceptor Count | 4 | [N/A] |

Protocol 1: Standard Analytical Characterization

Verifying the identity and purity of 3,6-Dibromopyrazine-2-carboxylic acid is a critical first step in any synthetic workflow. The following protocol outlines the expected results from standard analytical techniques.

Objective: To confirm the structural integrity and purity of the material post-synthesis or upon receipt from a vendor.

Methodologies & Expected Results:

-

¹H NMR (400 MHz, DMSO-d₆):

-

Rationale: The proton NMR spectrum is expected to be simple, providing a clear indication of the substitution pattern on the pyrazine ring.

-

Procedure: Dissolve ~5-10 mg of the compound in ~0.7 mL of deuterated DMSO.

-

Expected Spectrum: A single peak, a singlet, is anticipated in the aromatic region (typically δ 8.5-9.0 ppm), corresponding to the lone proton at the C5 position. A very broad singlet will also be observed for the carboxylic acid proton (typically δ > 13 ppm), which will readily exchange with D₂O.

-

-

Mass Spectrometry (MS-ESI):

-

Rationale: Provides definitive confirmation of the molecular weight. The isotopic pattern of the two bromine atoms is a key diagnostic feature.

-

Procedure: Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile. Analyze in negative ion mode.

-

Expected Spectrum: The molecular ion peak [M-H]⁻ should be observed around m/z 279/281/283. The characteristic isotopic cluster for two bromine atoms (approx. 1:2:1 ratio) provides unambiguous confirmation.

-

-

Infrared (IR) Spectroscopy (ATR):

-

Rationale: Confirms the presence of the key carboxylic acid functional group.

-

Procedure: Place a small amount of the solid sample directly on the ATR crystal.

-

Expected Spectrum: Look for a very broad O-H stretching band from ~3000 cm⁻¹ down to ~2500 cm⁻¹, characteristic of a hydrogen-bonded carboxylic acid. A sharp, strong C=O stretching band should appear around 1700-1725 cm⁻¹.[1]

-

Section 2: Synthesis and Purification Workflow

The synthesis of 3,6-Dibromopyrazine-2-carboxylic acid is typically achieved via the hydrolysis of its corresponding ester precursor. This approach is efficient and allows for easier purification of the ester intermediate before the final hydrolysis step.

Caption: General synthetic workflow for 3,6-Dibromopyrazine-2-carboxylic acid.

Protocol 2: Laboratory-Scale Synthesis via Saponification

This protocol details the hydrolysis of Methyl 3,6-dibromopyrazine-2-carboxylate.

Rationale: The use of lithium hydroxide (LiOH) in a tetrahydrofuran (THF)/water solvent system at 0°C is a standard and mild method for saponification. The low temperature helps to control the exothermicity of the reaction and minimize potential side reactions. The aqueous workup with acid is necessary to protonate the carboxylate salt to yield the final carboxylic acid.

Materials:

-

Methyl 3,6-dibromopyrazine-2-carboxylate (1.0 eq)

-

Lithium hydroxide (LiOH) (3.0 eq)

-

Tetrahydrofuran (THF)

-

Deionized Water

-

1N Hydrochloric Acid (HCl)

-

Dichloromethane (DCM) or Ethyl Acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, ice bath

Procedure:

-

Dissolution: Dissolve the starting ester (1.0 eq) in a 1:1 mixture of THF and water (approx. 16 mL per gram of ester) in a round-bottom flask.

-

Cooling: Place the flask in an ice bath and stir for 10-15 minutes until the internal temperature reaches 0-5°C.

-

Hydrolysis: In a separate vessel, dissolve LiOH (3.0 eq) in a minimum amount of water. Slowly add this aqueous LiOH solution to the stirring ester solution, maintaining the temperature at 0°C.

-

Reaction Monitoring: Allow the reaction to stir at 0°C for approximately 45-60 minutes. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate system, the product will have a lower Rf than the starting ester).

-

Quenching & Acidification: Once the reaction is complete, remove the THF under reduced pressure. To the remaining aqueous residue, slowly add 1N HCl until the pH is ~2-3, which will cause the product to precipitate.

-

Extraction: Extract the aqueous layer three times with a suitable organic solvent like DCM or ethyl acetate.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 3,6-Dibromopyrazine-2-carboxylic acid. The product can then be purified further by recrystallization.

Section 3: Core Application in Targeted Protein Degradation

The primary strategic value of 3,6-Dibromopyrazine-2-carboxylic acid lies in its role as a versatile building block, particularly for PROTACs.[2] PROTACs are heterobifunctional molecules that induce the degradation of a target Protein of Interest (POI) by recruiting it to an E3 ubiquitin ligase.[3][4]

The structure of this pyrazine derivative is ideally suited for this application:

-

Carboxylic Acid: Serves as the primary attachment point for a linker, which will ultimately connect to the E3 ligase ligand (e.g., derivatives of Thalidomide for Cereblon or VH032 for VHL). This is typically achieved through standard amide coupling reactions (e.g., using HATU or EDCI/HOBt).

-

Bromine Atoms: Act as synthetic handles for introducing the POI ligand. One of the bromine atoms can be selectively displaced or used in cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings) to attach the warhead that binds the target protein. The second bromine atom can be retained or functionalized further to modulate physicochemical properties.

Caption: Role of 3,6-Dibromopyrazine-2-carboxylic acid in PROTAC assembly.

Section 4: Safety, Handling, and Storage

As with any halogenated organic compound, proper handling is paramount to ensure laboratory safety. While a specific safety data sheet (SDS) for this exact compound may vary by supplier, the data for structurally related brominated pyrazines provide a reliable guide.

Table 2: Hazard Profile and Recommended Precautions

| Hazard Category | Description & Precautionary Statements |

|---|---|

| Acute Toxicity | May be harmful if swallowed (H302). Do not eat, drink, or smoke when using this product. Rinse mouth if swallowed. |

| Skin Irritation | Causes skin irritation (H315). Wear protective gloves and clothing. Wash skin thoroughly after handling. |

| Eye Irritation | Causes serious eye irritation (H319). Wear eye/face protection. IF IN EYES: Rinse cautiously with water for several minutes. |

| Respiratory Irritation | May cause respiratory irritation (H335). Avoid breathing dust. Use only outdoors or in a well-ventilated area. |

Handling and Storage Recommendations

-

Personal Protective Equipment (PPE): Always use a lab coat, nitrile gloves, and chemical safety goggles.

-

Engineering Controls: Handle in a certified chemical fume hood to avoid inhalation of dust.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[2] For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C is recommended.[1]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

3,6-Dibromopyrazine-2-carboxylic acid is a high-value, versatile reagent whose true potential is realized in the rational design of complex therapeutic agents. Its pre-installed, orthogonally reactive functional groups—a carboxylic acid for linkage and two bromine atoms for diversification—make it an exemplary building block for constructing libraries of molecules for drug discovery, most notably in the field of targeted protein degradation. Understanding its properties, synthesis, and safe handling protocols, as detailed in this guide, empowers researchers to fully leverage this powerful tool in the development of next-generation therapeutics.

References

-

Pipzine Chemicals. Pyrazine-2-carboxylic Acid | Properties, Applications, Synthesis & Safety. [Link]

-

Choudhary, D., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds. [Link]

-

Deng, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules. [Link]

-

Hareesh, H.N., et al. (2015). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

St. John's Scientific. 3, 6-dibromopyrazine-2-carboxylic acid, min 97%, 1 gram. [Link]

-

Manford, G.G.A., et al. (2021). Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation. Nature Communications. [Link]

-

PubChem. 3-Amino-6-bromopyrazine-2-carboxylic acid. [Link]

-

Anderson, E.D., et al. (2020). Divergent Synthesis of Monosubstituted and Unsymmetrical 3,6-Disubstituted Tetrazines from Carboxylic Ester Precursors. Angewandte Chemie International Edition. [Link]

-

ResearchGate. (PDF) Design, Synthesis, and Evaluation of Trivalent PROTACs Having a Functionalization Site with Controlled Orientation. [Link]

Sources

physical properties of 3,6-Dibromopyrazine-2-carboxylic acid.

An In-depth Technical Guide to the Physical Properties of 3,6-Dibromopyrazine-2-carboxylic acid

Abstract

3,6-Dibromopyrazine-2-carboxylic acid (CAS No: 957230-68-1) is a halogenated heterocyclic compound that serves as a critical building block in medicinal chemistry and materials science.[1][2] Its utility in the synthesis of novel chemical entities, particularly as a component in protein degrader building blocks, necessitates a thorough understanding of its fundamental physical properties.[1] This guide provides a comprehensive technical overview of the key physicochemical characteristics of this compound. We delve into thermophysical properties, solubility, acidity, and spectroscopic signatures. Where experimental data is not publicly available, we present robust, field-proven protocols for their determination, explaining the scientific rationale behind each methodological step. This document is intended for researchers, synthetic chemists, and drug development professionals who require a detailed and practical understanding of this versatile chemical intermediate.

Compound Identification and General Properties

A summary of the fundamental identifiers and general properties of 3,6-Dibromopyrazine-2-carboxylic acid is presented below. These data are foundational for handling, storage, and molecular calculations.

| Property | Value | Source(s) |

| CAS Number | 957230-68-1 | [1][2] |

| Molecular Formula | C₅H₂Br₂N₂O₂ | [1][2][3] |

| Molecular Weight | 281.89 g/mol | [1][2][3] |

| Physical Form | Solid, typically a powder | [4] |

| Purity (Typical) | ≥97% | [1] |

| Storage Conditions | Store at room temperature or refrigerated (2-8°C) under an inert atmosphere.[1][5] For long-term stability, storage in a freezer (≤ -20°C) is recommended.[6] |

Thermophysical Properties

Melting Point

The melting point is a critical indicator of a compound's purity.[7] Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.5°C, whereas impurities lead to a depressed and broadened melting range.[8][9] While specific, verified experimental data for 3,6-Dibromopyrazine-2-carboxylic acid is not widely published, related brominated heterocyclic carboxylic acids melt at high temperatures (e.g., 6-Bromopyridine-2-carboxylic acid at 192-194°C).

This protocol describes the standard procedure for accurately measuring the melting point range using a modern digital melting point apparatus.[10]

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. Crush a small amount (approx. 0.03 g) on a watch glass using the end of a clean test tube.[7]

-

Capillary Loading: Press the open end of a capillary tube into the powdered sample. Tap the sealed end of the tube gently on a hard surface to pack the sample down. The packed sample height should be 2-4 mm for optimal heat transfer.[7]

-

Initial Rapid Determination: Insert the capillary into the apparatus. Heat rapidly (10-20°C/minute) to find an approximate melting point.[7] This saves time and establishes the general range.

-

Accurate Determination: Allow the apparatus to cool to at least 15-20°C below the approximate melting point. Insert a new sample.

-

Controlled Heating: Heat rapidly to within 15°C of the approximate melting point, then reduce the heating rate to 1-2°C per minute.[7] This slow rate is crucial for ensuring thermal equilibrium.

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁ - T₂.

Caption: Workflow for Melting Point Determination.

Boiling Point and Thermal Stability

Vendor-supplied data sheets list a predicted boiling point of 397.8 ± 42.0 °C.[6] However, for a complex organic solid, this value is likely theoretical. It is common for such molecules to decompose at or below their boiling point under atmospheric pressure. Thermogravimetric Analysis (TGA) is the preferred method to determine thermal stability and decomposition temperature, which are more practical parameters for drug development and material science applications.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) or intermediate is a cornerstone of its developability. The structure of 3,6-Dibromopyrazine-2-carboxylic acid—containing a polar carboxylic acid group and a larger, more hydrophobic dibrominated pyrazine core—suggests pH-dependent aqueous solubility and good solubility in polar organic solvents. A related compound, 3-Amino-6-bromopyrazine-2-carboxylic acid, is noted to be soluble in dimethyl sulfoxide (DMSO) and methanol.[6]

This protocol outlines an equilibrium saturation method to determine solubility in various solvents.

-

Sample Preparation: Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline, methanol, DMSO) in a sealed vial. The excess solid ensures that saturation is achieved.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the saturated solution. This is best achieved by centrifugation followed by careful collection of the supernatant, or by filtration through a 0.22 µm filter that does not bind the compound.

-

Quantification: Accurately dilute a known volume of the clear supernatant with a suitable mobile phase or solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the solubility (e.g., in mg/mL or µM) based on the measured concentration and the dilution factor.

For compounds with very low solubility, continuous solid-liquid extraction using a Soxhlet apparatus can be employed to isolate the soluble fraction over an extended period.[11][12] This method is particularly effective because the solid is repeatedly washed with fresh, refluxing solvent, overcoming equilibrium limitations.[12][13]

Caption: Workflow for Equilibrium Solubility Determination.

Acidity and Ionization Constant (pKa)

The pKa, or acid dissociation constant, is a critical parameter that governs a molecule's ionization state at a given pH, which in turn influences its solubility, absorption, and interaction with biological targets.

A predicted pKa for 3,6-Dibromopyrazine-2-carboxylic acid is approximately 3.26.[6] This value is lower (more acidic) than that of a typical aliphatic carboxylic acid (pKa ≈ 4-5)[14]. This increased acidity is expected and can be attributed to the strong electron-withdrawing inductive effects of the two nitrogen atoms in the pyrazine ring and the two bromine substituents, which stabilize the carboxylate anion.

Potentiometric titration is a highly precise and standard method for determining pKa values.[15][16] It involves monitoring the pH of a solution as a titrant of known concentration is added incrementally.

-

Instrument Calibration: Calibrate a pH meter using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate readings.[17]

-

Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low) to a known concentration (at least 10⁻⁴ M is required to detect a significant change in the titration curve).[15][17] Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with measurements.[17]

-

Titration Setup: Place the solution in a reaction vessel with a magnetic stirrer. Immerse the calibrated pH electrode.

-

Titration: Gradually add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments.

-

Data Acquisition: After each addition, allow the pH reading to stabilize (drift < 0.01 pH units/minute) and record the pH and the total volume of titrant added.[17]

-

Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The equivalence point is the point of maximum slope, often determined from the peak of the first derivative plot (ΔpH/ΔV vs. V). The pKa is the pH at the half-equivalence point (the midpoint of the buffer region).

Caption: Workflow for pKa Determination via Potentiometric Titration.

Spectroscopic Characterization

Infrared (IR) Spectroscopy

The IR spectrum provides information about the vibrational modes of functional groups. For 3,6-Dibromopyrazine-2-carboxylic acid, the following characteristic absorption bands are expected:

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹.[18] This significant broadening is a hallmark of the hydrogen-bonded dimers formed by carboxylic acids in the solid state or in concentrated solutions.[18][19]

-

C=O Stretch (Carbonyl): A sharp and very intense absorption peak should appear around 1700-1725 cm⁻¹.[20] Its exact position can be influenced by conjugation and the electron-withdrawing nature of the pyrazine ring.

-

C-O Stretch & O-H Bend: These vibrations typically appear in the 1210-1320 cm⁻¹ and 1300-1440 cm⁻¹ regions, respectively, often coupled.

-

Aromatic C-H/C=N/C=C Stretches: Medium to weak absorptions are expected above 3000 cm⁻¹ (for the single aromatic C-H) and in the 1400-1600 cm⁻¹ region for the ring stretching vibrations.

-

C-Br Stretch: Strong absorptions corresponding to the carbon-bromine bonds will be present in the fingerprint region, typically between 500-700 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and proton framework of a molecule. Spectra are typically recorded in a deuterated solvent like DMSO-d₆.

-

¹H NMR: The spectrum is expected to be simple and highly informative:

-

Carboxylic Acid Proton (-COOH): A very broad singlet is expected far downfield, typically >12 ppm. This signal is exchangeable with D₂O.

-

Pyrazine Ring Proton (H-5): A single proton remains on the pyrazine ring at position 5. It will appear as a singlet, likely in the 8.5-9.0 ppm region. Its downfield chemical shift is due to the strong deshielding effects of the adjacent nitrogen and bromine atoms.

-

-

¹³C NMR: Five distinct carbon signals are anticipated:

-

Carboxyl Carbon (-COOH): A signal in the 160-170 ppm range.

-

Pyrazine Ring Carbons: Four signals corresponding to the carbons of the pyrazine ring. The two carbons bearing bromine atoms (C-3 and C-6) and the two other ring carbons (C-2 and C-5) will have distinct chemical shifts, influenced by the different substituents. These are expected in the aromatic region, roughly from 125-160 ppm.[21][22]

-

-

Sample Preparation: Accurately weigh 10-20 mg of the compound into a clean, dry NMR tube.[22]

-

Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as it solubilizes polar compounds well and its residual proton peak does not obscure key regions).

-

Dissolution: Cap the tube and gently vortex or invert until the sample is fully dissolved.

-

Acquisition: Insert the sample into a 400 MHz (or higher) NMR spectrometer.[22] After locking and shimming, acquire standard ¹H and proton-decoupled ¹³C spectra. A relaxation delay of 2-5 seconds is recommended for the ¹³C experiment to ensure proper quantification of quaternary carbons.[22]

Conclusion

3,6-Dibromopyrazine-2-carboxylic acid is a key synthetic intermediate with a distinct set of physical properties defined by its dibrominated heterocyclic core and its acidic carboxyl group. This guide has summarized its known identifiers and provided detailed, actionable protocols for the experimental determination of its melting point, solubility, and pKa. Furthermore, a predictive analysis of its IR and NMR spectroscopic signatures has been presented to aid in its structural confirmation and quality control. A thorough understanding and application of these methods are essential for scientists leveraging this compound in research and development, ensuring both the integrity of their starting materials and the success of their synthetic endeavors.

References

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

-

Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

-

SciSpace. (n.d.). Using potentiometric acid-base titration to determine pKa from mangosteen pericarps extract. Retrieved from [Link]

-

ACS Publications. (n.d.). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. Journal of Chemical Education. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

SSERC. (n.d.). Melting point determination. Retrieved from [Link]

-

Royal Society of Chemistry: Education. (n.d.). Soxhlet extraction. Retrieved from [Link]

-

University of South Alabama. (2012, August 16). Melting Point Determination. Retrieved from [Link]

-

Royal Society of Chemistry: Education. (n.d.). Melting point determination. Retrieved from [Link]

-

Wiley Online Library. (2009). Derivatives of pyrazinecarboxylic acid: 1H, 13C and 15N NMR spectroscopic investigations. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR and 13 C NMR spectra of pyrazine substituted phosphonium salt.... Retrieved from [Link]

-

Hielscher Ultrasonics. (n.d.). Soxhlet Extraction - What is it? How does it work?. Retrieved from [Link]

-

University of York. (n.d.). Soxhlet Extraction. Retrieved from [Link]

-

Kalstein. (2025, June 24). Soxhlet Extraction: The Method, Equipment, and Its Essential Applications in the Laboratory. Retrieved from [Link]

-

Mor. J. Chem. (2022). Chemical Transformation of Pyrazine Derivatives. Retrieved from [Link]

-

Caltest Analytical Laboratory. (2009, January). METHOD 3540C SOXHLET EXTRACTION. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Greener approach toward one pot route to pyrazine synthesis. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

HDH Chemicals. (n.d.). 3, 6-dibromopyrazine-2-carboxylic acid, min 97%, 1 gram. Retrieved from [Link]

-

Pipzine Chemicals. (n.d.). 3-Amino-6-bromopyrazine-2-carboxylic Acid. Retrieved from [Link]

-

PubChem. (n.d.). 3-Amino-6-bromopyrazine-2-carboxylic acid. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 3,6-Dibromopyrazine-2-carboxylic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). The melting points of alkanes (rhombus), carboxylic acids (square), amines (triangle) and alcohols (star). Retrieved from [Link]

-

ResearchGate. (2025, August 6). Infrared spectra and structure of molecular complexes of aromatic acids. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

-

YouTube. (2024, March 14). Lec6 - Infrared Spectra of Carboxylic Acids and its Derivatives. Retrieved from [Link]

-

YouTube. (2012, October 11). Introduction to IR Spectroscopy - Carboxylic Acids. Retrieved from [Link]

-

Organic Chemistry Data. (2022, April 7). pKa Data Compiled by R. Williams. Retrieved from [Link]

-

Evans Group, Harvard University. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]

-

University of Puget Sound. (n.d.). Approximate pKa chart of the functional groups. Retrieved from [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. echemi.com [echemi.com]

- 4. 3-Amino-6-bromopyrazine-2-carboxylic Acid | Properties, Applications, Safety Data & Supplier in China [pipzine-chem.com]

- 5. 3,6-DibroMopyrazine-2,5-dicarboxylic acid | 960510-32-1 [amp.chemicalbook.com]

- 6. 486424-37-7 CAS MSDS (3-Amino-6-bromopyrazine-2-carboxylic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. southalabama.edu [southalabama.edu]

- 8. SSERC | Melting point determination [sserc.org.uk]

- 9. Melting point determination | Resource | RSC Education [edu.rsc.org]

- 10. westlab.com [westlab.com]

- 11. Soxhlet extraction | Resource | RSC Education [edu.rsc.org]

- 12. Chemistry Teaching Labs - Soxhlet Extraction [chemtl.york.ac.uk]

- 13. ≫ Soxhlet Extraction: The Method, Equipment, and Its Essential Applications in the Laboratory - Pobel [pobel.com]

- 14. chem.indiana.edu [chem.indiana.edu]

- 15. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 16. dergipark.org.tr [dergipark.org.tr]

- 17. creative-bioarray.com [creative-bioarray.com]

- 18. echemi.com [echemi.com]

- 19. youtube.com [youtube.com]

- 20. m.youtube.com [m.youtube.com]

- 21. Derivatives of pyrazinecarboxylic acid: 1H, 13C and 15N NMR spectroscopic investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

Elucidating the Molecular Architecture of 3,6-Dibromopyrazine-2-carboxylic acid: An Integrated Spectroscopic and Crystallographic Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The precise structural characterization of heterocyclic building blocks is a cornerstone of modern drug discovery and materials science. 3,6-Dibromopyrazine-2-carboxylic acid is a key intermediate whose specific substitution pattern dictates its reactivity and utility in synthesizing more complex molecular targets. This guide provides an in-depth, field-proven methodology for the unambiguous structure elucidation of this compound. We move beyond a simple listing of techniques to explain the causality behind the analytical choices, presenting an integrated, self-validating workflow. By synergistically employing Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, High-Resolution Mass Spectrometry (HRMS), and X-ray Crystallography, we establish a robust protocol that ensures the highest degree of scientific integrity and confidence in the molecular structure.

Introduction: The Imperative for Structural Certainty

3,6-Dibromopyrazine-2-carboxylic acid (Molecular Formula: C₅H₂Br₂N₂O₂) is a versatile heterocyclic compound. The pyrazine core is a "privileged structure" in medicinal chemistry, appearing in numerous clinically relevant agents.[1] The presence of two bromine atoms and a carboxylic acid group provides three distinct points for synthetic modification, making it a valuable scaffold for developing novel therapeutics, particularly in areas like respiratory research.[1]

However, the potential for isomeric impurities during synthesis necessitates a rigorous and multi-faceted approach to structure confirmation. An incorrect assignment of the substituent positions could lead to the synthesis of inactive compounds, misinterpretation of structure-activity relationships (SAR), and significant delays in development timelines. This guide details the logical workflow to confirm the identity and purity of the target molecule, 3,6-dibromopyrazine-2-carboxylic acid, with absolute certainty.

Foundational Analysis: Mass Spectrometry and Elemental Composition

The first step in any structure elucidation is to confirm the molecular formula. High-Resolution Mass Spectrometry (HRMS) provides the most direct route to this information, offering an exact mass that can be matched to a unique elemental composition.

For 3,6-Dibromopyrazine-2-carboxylic acid, the presence of two bromine atoms provides an exceptionally clear diagnostic signature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (50.7% and 49.3%, respectively).[2] A molecule containing two bromine atoms will therefore exhibit a characteristic isotopic pattern for the molecular ion (M⁺) cluster, with peaks at M, M+2, and M+4 in an intensity ratio of approximately 1:2:1.[2][3] This pattern is a definitive indicator of a dibrominated species.

Table 1: Predicted Mass Spectrometry Data

| Parameter | Expected Value | Rationale & Key Insights |

| Molecular Formula | C₅H₂Br₂N₂O₂ | The fundamental composition to be confirmed. |

| Molecular Weight | 281.89 g/mol | Based on the most common isotopes.[4][5][6] |

| **HRMS (M⁺, ⁷⁹Br₂) ** | 279.8483 m/z | Provides unambiguous confirmation of the elemental formula. |

| Isotopic Pattern | M:M+2:M+4 | A triplet of peaks with ~1:2:1 intensity ratio. |

| Key Fragmentation | Loss of COOH | A common fragmentation pathway for carboxylic acids. |

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve ~0.1 mg of the compound in a suitable solvent (e.g., Methanol or Acetonitrile) to a final concentration of ~10-50 µg/mL.

-

Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument.

-

Acquisition (Negative Ion Mode): ESI in negative ion mode is often preferred for carboxylic acids, which readily deprotonate to form [M-H]⁻.

-

Data Analysis:

-

Identify the molecular ion cluster ([M-H]⁻).

-

Verify that the measured exact mass is within 5 ppm of the theoretical mass for C₅HBr₂N₂O₂⁻.

-

Confirm the presence of the characteristic 1:2:1 isotopic pattern for the dibrominated species.

-

Functional Group Identification: FTIR Spectroscopy

Once the molecular formula is established, Fourier-Transform Infrared (FTIR) spectroscopy serves as a rapid and effective tool to identify the key functional groups present. For this molecule, the primary goal is to confirm the existence of the carboxylic acid moiety.

Carboxylic acids have two highly characteristic IR absorptions.[7] The O-H bond gives rise to an extremely broad absorption band from approximately 2500 to 3300 cm⁻¹, which is a result of strong hydrogen-bonding between molecules, often forming dimers.[8][9] This broad peak frequently overlaps with C-H stretching signals. The second key peak is the intense C=O (carbonyl) stretch, which for an aromatic acid, is typically found between 1680 and 1710 cm⁻¹.[9]

Table 2: Expected FTIR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |

| Carboxylic Acid O-H | 2500 - 3300 | Very broad, strong |

| Aromatic C-H | 3000 - 3100 | Sharp, weak (often obscured by O-H) |

| Carbonyl C=O | 1680 - 1710 | Sharp, very strong |

| Aromatic C=C / C=N | 1400 - 1600 | Medium to strong |

| C-O Stretch | 1210 - 1320 | Strong |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal. No further preparation is needed.

-

Background Scan: Perform a background scan with a clean, empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.

-

Sample Scan: Apply pressure to ensure good contact between the sample and the crystal, and acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: Identify the key absorption bands and compare them to the expected values in Table 2 to confirm the presence of the carboxylic acid and the aromatic pyrazine ring.

Isomer-Specific Structure Elucidation: NMR Spectroscopy

While MS and FTIR confirm the formula and functional groups, Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise connectivity and confirming the substitution pattern that defines the 3,6-dibromo-2-carboxylic acid isomer.

¹H NMR Spectroscopy

The proton NMR spectrum provides the most direct evidence for the substitution pattern. Based on the proposed structure, we expect to see only two signals:

-

Aromatic Proton: A single proton remains on the pyrazine ring at the C5 position. Due to the electron-withdrawing effects of the two ring nitrogens and the adjacent bromine atom, this proton is expected to be significantly deshielded, appearing as a singlet in the downfield aromatic region (typically δ > 8.5 ppm for pyrazines).[10][11]

-

Carboxylic Acid Proton: The acidic proton of the -COOH group will appear as a broad singlet, also far downfield (typically δ 10-13 ppm).[7] Its chemical shift can be sensitive to concentration and solvent. This peak can be confirmed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum; the acidic proton will exchange with deuterium, causing its signal to disappear.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides complementary information, confirming the number of unique carbon environments. For the proposed C₂-symmetric structure, we expect to see a total of six distinct carbon signals:

-

Five Pyrazine Carbons: Each of the five carbons in the pyrazine ring is in a unique chemical environment.

-

One Carboxyl Carbon: The carbonyl carbon of the carboxylic acid will appear in the characteristic region for this functional group (δ 165-185 ppm).[7]

Table 3: Predicted NMR Spectroscopic Data (in DMSO-d₆)

| Nucleus | Expected δ (ppm) | Multiplicity | Assignment | Key Insights |

| ¹H | > 8.7 | Singlet | H-5 (aromatic) | Confirms mono-substitution on the remaining C-H positions. |

| ¹H | > 12.0 | Broad Singlet | -COOH | Confirms acidic proton; exchangeable with D₂O. |

| ¹³C | 165 - 175 | Singlet | C=O | Confirms carboxylic acid carbon. |

| ¹³C | 125 - 155 | 5 Singlets | 5x Ar-C | Confirms the five unique carbons of the substituted pyrazine ring. |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, which is excellent for carboxylic acids) in a 5 mm NMR tube.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.

-

D₂O Exchange (Optional): To confirm the -COOH proton, add 1-2 drops of D₂O to the sample, shake, and re-acquire the ¹H spectrum.

-

Data Analysis: Integrate the ¹H signals to confirm the 1:1 proton ratio. Compare the chemical shifts and multiplicities to the predicted values to confirm the isomeric structure.

The Integrated Analytical Workflow: A Self-Validating System

Caption: Integrated workflow for structure elucidation.

This integrated approach ensures trustworthiness. The HRMS confirms the elemental "parts list," the FTIR confirms the key functional group building blocks, and the NMR definitively shows how those parts are assembled into the specific 3,6-dibromo-2-carboxylic acid isomer.

Definitive Confirmation: Single Crystal X-ray Crystallography

For an unimpeachable, three-dimensional confirmation of the structure, single-crystal X-ray crystallography is the gold standard. This technique provides precise atomic coordinates, allowing for the determination of bond lengths, bond angles, and intermolecular interactions, such as the hydrogen-bonding dimers common to carboxylic acids.[9]

Obtaining a result requires growing a high-quality single crystal of the compound, which can be challenging. However, if successful, the resulting crystal structure provides irrefutable proof of the atomic connectivity and isomeric form. The pyrazine ring is expected to be planar, a feature that would be clearly visualized in the crystallographic data.[10][12]

Caption: Key structural features of the target molecule.

Conclusion

References

-

IR Spectroscopy Tutorial: Carboxylic Acids. (n.d.). UCLA Chemistry. Retrieved from [Link]

-

Harrison, W. T. A., & Phillips, M. L. F. (1996). An X-ray crystallographic investigation of the structures of pyrazine adducts of diphenyltin dichloride and dimethyltin dichloride. Journal of the Chemical Society, Dalton Transactions, (21), 4045-4050. Retrieved from [Link]

-

OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry. Retrieved from [Link]

-

Max, J. J., & Chapados, C. (2009). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A, 113(24), 6638–6652. Retrieved from [Link]

-

McLafferty, F. W. (1957). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 29(12), 1782–1789. Retrieved from [Link]

-

Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Retrieved from [Link]

-

Cheeseman, G. W. H., & Werstiuk, E. S. G. (1972). Pyrazines. In Advances in Heterocyclic Chemistry (Vol. 14, pp. 99-209). Retrieved from [Link]

-

FTIR-ATR spectra of (a) neat carboxylic acids and (b) unfunctionalized... (n.d.). ResearchGate. Retrieved from [Link]

-

1 H NMR spectra (aromatic region) of free pyrazine, 4,4′-bipyridine and... (n.d.). ResearchGate. Retrieved from [Link]

-

X-ray diffraction study of the crystal structures of pyrazine-2,5-dicarboxylic acid dihydrate and its magnesium complex. (2000). ResearchGate. Retrieved from [Link]

-

Simpen, I. N., & Hertadi, R. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry, 10(2), 288-297. Retrieved from [Link]

-

Mass Spectrometric Analysis. Aromatic Halogenated Compounds. (1957). Analytical Chemistry, 29(12), 1782-1789. Retrieved from [Link]

-

3, 6-dibromopyrazine-2-carboxylic acid, min 97%, 1 gram. (n.d.). The Science Company. Retrieved from [Link]

-

Klein, B., & Berkowitz, J. (1959). Pyrazines. I. Pyrazine-N-oxides. Preparation and Spectral Characteristics. Journal of the American Chemical Society, 81(19), 5160-5166. Retrieved from [Link]

-

Structural characterisation of 2,3-disubstituted pyrazines: NMR and X-ray crystallography. (2005). ResearchGate. Retrieved from [Link]

-

1 H NMR and 13 C NMR spectra of pyrazine substituted phosphonium salt... (n.d.). ResearchGate. Retrieved from [Link]

-

Muravyev, N. V., et al. (2023). Pyrazine 1,4-Dioxide is a Prolific Cocrystal Former and Energetic Material Itself. Crystal Growth & Design. Retrieved from [Link]

-

3-Amino-6-bromopyrazine-2-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]

-

Mass spectrometry of halogen-containing organic compounds. (1975). ResearchGate. Retrieved from [Link]

-

Tailored Tutors. (2019, November 21). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL [Video]. YouTube. Retrieved from [Link]

-

Mass Spectrometry. (n.d.). Michigan State University Chemistry. Retrieved from [Link]

-

3,6-Dibromopyrazine-2-carboxylic acid. (n.d.). Pharmaffiliates. Retrieved from [Link]

-

Hareesh, H. N., et al. (2015). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(4), 1914-1923. Retrieved from [Link]

-

Wang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Medicinal Chemistry Letters, 13(7), 1143-1150. Retrieved from [Link]

-

El-Gamel, N. E. A. (2009). Synthesis, characterization and anticancer activity of 3-aminopyrazine-2-carboxylic acid transition metal complexes. Transition Metal Chemistry, 34(4), 409-418. Retrieved from [Link]

-

Shah, S. A. A., et al. (2022). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 27(19), 6296. Retrieved from [Link]

-

Ballatore, C., et al. (2013). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Current Medicinal Chemistry, 20(24), 2967-2983. Retrieved from [Link]

-

Aijijiyah, N. P., et al. (2020). Synthesis and molecular docking study of 6-chloropyrazine-2-carboxylic acid derivatives. IOP Conference Series: Materials Science and Engineering, 833, 012002. Retrieved from [Link]

Sources

- 1. 3,5-Diamino-6-bromo-pyrazine-2-carboxylic acid|CAS 1303968-25-3 [benchchem.com]

- 2. Mass Spectrometry [www2.chemistry.msu.edu]

- 3. youtube.com [youtube.com]

- 4. calpaclab.com [calpaclab.com]

- 5. echemi.com [echemi.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. Thieme E-Books & E-Journals [thieme-connect.de]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

The Solubility Profile of 3,6-Dibromopyrazine-2-carboxylic Acid: A Technical Guide for Pharmaceutical and Chemical Research

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3,6-Dibromopyrazine-2-carboxylic acid, a key building block in medicinal chemistry and materials science.[1][2] In the absence of extensive published quantitative solubility data, this document emphasizes the theoretical principles governing its solubility and provides a detailed, field-proven experimental protocol for its determination. This guide is intended for researchers, scientists, and drug development professionals, offering insights into experimental design, solvent selection, and the interpretation of solubility data within the context of its physicochemical properties.

Introduction: The Significance of Solubility in Application

3,6-Dibromopyrazine-2-carboxylic acid (C₅H₂Br₂N₂O₂) is a halogenated heterocyclic compound with significant potential in the synthesis of novel therapeutic agents and functional organic materials.[1][2] Its utility as a synthetic intermediate is critically dependent on its solubility in various organic solvents, which dictates reaction conditions, purification strategies, and formulation possibilities. Understanding and predicting the solubility of this molecule is therefore a cornerstone of its effective application. This guide will delve into the molecular characteristics of 3,6-Dibromopyrazine-2-carboxylic acid to forecast its solubility behavior and provide a robust framework for its empirical determination.

Physicochemical Properties of 3,6-Dibromopyrazine-2-carboxylic Acid

A molecule's solubility is intrinsically linked to its structural and electronic properties. The key physicochemical parameters of 3,6-Dibromopyrazine-2-carboxylic acid are summarized below.

| Property | Value | Source |

| Molecular Formula | C₅H₂Br₂N₂O₂ | [1][2] |

| Molecular Weight | 281.89 g/mol | [1][2] |

| CAS Number | 957230-68-1 | [1][2] |

| Appearance | Powder or liquid | [3] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 4 | [4] |

| Predicted XLogP3-AA | 1.7 | [4] |

The presence of a carboxylic acid group provides a site for hydrogen bond donation and acceptance, suggesting potential solubility in protic and polar solvents.[5][6] The pyrazine ring, with its two nitrogen atoms, and the oxygen atoms of the carboxyl group act as hydrogen bond acceptors.[4] Conversely, the two bromine atoms and the aromatic ring contribute to the molecule's lipophilicity, which would favor solubility in non-polar organic solvents. The predicted XLogP3-AA value of 1.7 indicates a degree of lipophilicity.[4] This duality in its structure—polar functional groups on a somewhat lipophilic scaffold—suggests a nuanced solubility profile.

Theoretical Framework for Solubility

The principle of "like dissolves like" is the guiding tenet for predicting solubility.[5][7][8] This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.[8] The dissolution process involves the disruption of intermolecular forces in the solute and the solvent and the formation of new solute-solvent interactions.[8]

For 3,6-Dibromopyrazine-2-carboxylic acid, the key interactions governing its solubility are:

-

Hydrogen Bonding: The carboxylic acid group can form strong hydrogen bonds with protic solvents like alcohols (methanol, ethanol) and aprotic polar solvents that are hydrogen bond acceptors (like DMSO, DMF).

-

Dipole-Dipole Interactions: The polar nature of the pyrazine ring and the carboxylic acid group will lead to favorable dipole-dipole interactions with polar solvents.

-

Van der Waals Forces: The dibrominated pyrazine core will interact via weaker van der Waals forces with non-polar solvents.

Based on these principles, we can anticipate the following solubility trends:

-

High Solubility: Expected in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), and in polar protic solvents like methanol, due to the strong potential for hydrogen bonding and dipole-dipole interactions. Indeed, some sources indicate its solubility in DMSO and methanol.

-

Moderate Solubility: Likely in other alcohols (e.g., ethanol, isopropanol) and ketones (e.g., acetone), where hydrogen bonding and polarity play a significant role.

-

Low Solubility: Expected in non-polar solvents such as hexanes and toluene, where the dominant interactions would be the weaker van der Waals forces, which may not be sufficient to overcome the crystal lattice energy of the solid.

The logical flow of solvent selection for solubility testing is depicted in the following diagram:

Caption: Predicted solubility based on solvent polarity.

Experimental Protocol for Solubility Determination

The following is a standardized, step-by-step protocol for determining the solubility of 3,6-Dibromopyrazine-2-carboxylic acid. This method is designed to be self-validating by ensuring equilibrium is reached.

Materials and Equipment

-

3,6-Dibromopyrazine-2-carboxylic acid (purity ≥97%)[1]

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (e.g., 4 mL)

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Safety Precautions

-

Always handle 3,6-Dibromopyrazine-2-carboxylic acid in a well-ventilated area or a chemical fume hood.[9][10]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9][10]

-

Avoid inhalation of dust and contact with skin and eyes.[9][10] In case of contact, rinse immediately with plenty of water.[9][10]

-

Consult the Safety Data Sheet (SDS) for detailed safety information.

Experimental Workflow

The experimental workflow is designed to accurately determine the equilibrium solubility.

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 3,6-dibroMopyrazine-2-carboxylic acid, CasNo.957230-68-1 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 7. m.youtube.com [m.youtube.com]

- 8. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 9. fishersci.com [fishersci.com]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

3,6-Dibromopyrazine-2-carboxylic acid safety and handling

An In-depth Technical Guide to the Safe Handling of 3,6-Dibromopyrazine-2-carboxylic Acid

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 3,6-Dibromopyrazine-2-carboxylic acid (CAS No: 957230-68-1). As a key building block in pharmaceutical research and the development of protein degraders, understanding its properties and potential hazards is critical for ensuring laboratory safety and experimental integrity.[1] This document synthesizes data from safety data sheets of closely related structural analogs to establish a robust framework for risk mitigation. The procedures outlined herein are designed for researchers, chemists, and drug development professionals.

Hazard Identification and GHS Classification

While a specific Safety Data Sheet (SDS) for 3,6-Dibromopyrazine-2-carboxylic acid is not extensively available, a reliable hazard profile can be constructed by examining its structural analogs, such as 3-Amino-6-bromopyrazine-2-carboxylic acid and 3,6-Dibromopyrazine-2,5-dicarboxylic acid.[2][3] The consistent classification across these related compounds provides a strong basis for assessing the risks associated with the target molecule.

The compound is classified as follows:

| Hazard Class | GHS Category | Hazard Statement | Signal Word |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Warning |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Warning |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation | Warning |

| Specific Target Organ Toxicity — Single Exposure (Respiratory) | Category 3 | H335: May cause respiratory irritation | Warning |

Expert Analysis of Hazards:

-

H302 (Harmful if swallowed): The primary risk is accidental ingestion. This underscores the critical importance of prohibiting eating, drinking, and smoking in laboratory areas and practicing stringent personal hygiene.[4]

-

H315 (Causes skin irritation): As a halogenated carboxylic acid, the compound can cause localized inflammation upon contact with the skin. This necessitates the use of appropriate gloves and a lab coat to prevent direct contact.[5]

-

H319 (Causes serious eye irritation): The crystalline or powdered nature of this solid poses a significant risk to the eyes. Direct contact can lead to serious irritation, demanding the mandatory use of safety glasses with side shields or chemical goggles.[6]

-

H335 (May cause respiratory irritation): Fine powders of this compound can be easily aerosolized during handling (e.g., weighing, transferring). Inhalation can irritate the respiratory tract, making it imperative to handle the material within a certified chemical fume hood.[5]

Physical and Chemical Properties

Understanding the fundamental properties of a compound is the first step in designing safe handling procedures.

| Property | Value | Source |

| CAS Number | 957230-68-1 | [1] |

| Molecular Formula | C₅H₂Br₂N₂O₂ | [1][7] |

| Molecular Weight | 281.89 g/mol | [1][7] |

| Appearance | Solid (likely off-white or crystalline) | [6] |

| Storage | Room temperature, dry, inert atmosphere | [1] |

Risk Mitigation: Engineering Controls & Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and PPE, is essential for minimizing exposure risk.

Primary Engineering Controls

The causality behind using engineering controls is to contain the hazard at its source, providing a passive layer of protection.

-

Chemical Fume Hood: All manipulations of 3,6-Dibromopyrazine-2-carboxylic acid, including weighing, dissolution, and transfer, must be performed inside a certified chemical fume hood. This is the most effective way to prevent inhalation of the powdered solid.[5]

-

Eyewash Station & Safety Shower: These must be located in close proximity to the workstation.[2] Their immediate availability is crucial for emergency first aid in the event of accidental skin or eye contact.

Personal Protective Equipment (PPE)

PPE serves as the final barrier between the researcher and the chemical.

-

Eye Protection: Wear chemical safety goggles or safety glasses with side shields that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[8]

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile gloves). Gloves must be inspected before use and disposed of properly after handling the material. Wash hands thoroughly after removing gloves.[4]

-

Skin and Body Protection: A standard laboratory coat must be worn at all times. Ensure it is fully buttoned to protect against accidental spills.[9]

-

Respiratory Protection: If work outside of a fume hood is unavoidable (not recommended) or if significant dust is generated, a NIOSH/MSHA-approved respirator with a particulate filter (e.g., N95) is required.[8]

Standard Operating Procedures for Safe Handling & Storage

Adherence to a validated protocol is key to preventing accidents and ensuring reproducible research.

Step-by-Step Handling Protocol

-

Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment and PPE.

-

Aliquotting: Gently tap the container before opening to settle the contents. Use a spatula to carefully transfer the solid. Avoid any actions that could generate dust, such as scooping aggressively or pouring from a height.

-

Containment: Keep the container tightly closed when not in use to prevent contamination and accidental release.[5]

-

Hygiene: After handling, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water. Do not eat, drink, or smoke in the handling area.[4][9]

Storage Protocol

Proper storage is crucial for maintaining the compound's stability and preventing hazardous situations.

-

Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5] Some suppliers recommend room temperature, while others suggest storage under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C for long-term stability.[1][3]

-

Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases, as these may cause vigorous or hazardous reactions.[9]

Emergency Procedures: A Self-Validating System

Rapid and correct response during an emergency can significantly mitigate harm.

First-Aid Measures

| Exposure Route | Protocol |

| Inhalation | Immediately remove the person to fresh air and keep them comfortable for breathing. If respiratory symptoms persist, call a POISON CENTER or doctor.[5][9] |

| Skin Contact | Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice/attention.[6] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediately call a POISON CENTER or doctor.[5][9] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[2] |

Accidental Release Measures

-

Evacuate: Clear the immediate area of all personnel.

-

Ventilate: Ensure the area is well-ventilated (if safe to do so).

-

Contain: Without creating dust, gently cover the spill with an inert absorbent material (e.g., vermiculite, dry sand).

-

Collect: Carefully sweep or scoop the material into a suitable, labeled container for hazardous waste disposal.[2][6]

-

Clean: Wipe the spill area with a damp cloth, ensuring all residue is removed.

-

Dispose: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[9]

-

Hazardous Combustion Products: Thermal decomposition can produce toxic and irritating gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen bromide gas.[5][9]

-

Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[9]

Waste Disposal

Waste from this material is classified as hazardous. All waste and contaminated packaging must be disposed of through a licensed waste disposal contractor.[2] Do not allow the material to enter drains or the environment. Adherence to local, regional, and national hazardous waste regulations is mandatory.[8]

Chemical Safety Workflow Visualization

The following diagram illustrates the logical workflow for assessing and mitigating risks when handling 3,6-Dibromopyrazine-2-carboxylic acid. This process ensures that all safety aspects are considered before any experimental work begins.

Caption: Risk Assessment and Mitigation Workflow for Chemical Handling.

References

-

Fisher Scientific. (2023). Safety Data Sheet: 3-Amino-6-bromopyrazine-2-carboxylic acid, 97%. Link

-

Fisher Scientific. (2025). Safety Data Sheet: 3-Amino-6-bromopyrazine-2-carboxylic acid, 97%. Link

-

Alfa Aesar. (2025). Safety Data Sheet: 2,6-Dibromopyrazine. Link

-

Oakwood Chemical. (n.d.). 3,6-dibromopyrazine-2-carboxylic acid, min 97%. Link

-

Sigma-Aldrich. (n.d.). 3-Bromopyrazine-2-carboxylic acid. Link

-

Sigma-Aldrich. (2024). Safety Data Sheet: Pyrazine. Link

-

Sigma-Aldrich. (2024). Safety Data Sheet: Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid. Link

-

Sigma-Aldrich. (2024). Safety Data Sheet: 3-Bromopropanesulfonic acid sodium salt. Link

-

Greenbook. (2018). Safety Data Sheet: Complex of Calcium and carboxylic acids. Link

-

ChemicalBook. (n.d.). 3,6-DibroMopyrazine-2,5-dicarboxylic acid. Link

-

ECHEMI. (n.d.). 3,6-Dibromo-2-pyrazinecarboxylic acid. Link

-

Fisher Scientific. (2024). Safety Data Sheet. Link

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. fishersci.co.uk [fishersci.co.uk]

- 3. 3,6-DibroMopyrazine-2,5-dicarboxylic acid | 960510-32-1 [amp.chemicalbook.com]

- 4. assets.greenbook.net [assets.greenbook.net]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. echemi.com [echemi.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

The Strategic deployment of Dibromopyrazine Derivatives: A Technical Guide for Researchers and Drug Development Professionals

The pyrazine core, a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 4 positions, is a privileged scaffold in medicinal chemistry and materials science. Its unique electronic properties and ability to participate in hydrogen bonding make it a valuable component in the design of bioactive molecules and functional organic materials. Among the various substituted pyrazines, dibromopyrazine derivatives have emerged as exceptionally versatile building blocks, offering multiple reactive sites for the strategic construction of complex molecular architectures. This technical guide provides an in-depth review of the synthesis, reactivity, and diverse applications of dibromopyrazine derivatives, with a focus on practical insights for researchers and professionals in drug development.

The Synthetic Landscape: Accessing the Dibromopyrazine Core

The regioselective synthesis of dibromopyrazine isomers is the critical first step in harnessing their synthetic potential. The substitution pattern of the bromine atoms significantly influences the reactivity and ultimate application of the resulting derivatives.

Synthesis of 2,5-Dibromopyrazine

A common route to 2,5-dibromopyrazine involves a Sandmeyer-type reaction starting from 2-amino-5-bromopyrazine.[1] This method provides a reliable pathway to this specific isomer.

Experimental Protocol: Synthesis of 2,5-Dibromopyrazine [1]

-

Step 1: Diazotization. To a cooled (-15 °C) aqueous solution of hydrobromic acid, add 2-amino-5-bromopyrazine and bromine.

-

Step 2: Sandmeyer Reaction. Slowly add an aqueous solution of sodium nitrite to the mixture, maintaining the temperature below 5 °C. Stir for 1 hour at 0 °C.

-

Step 3: Work-up. Neutralize the reaction mixture with a 40% sodium hydroxide solution and extract with diethyl ether.

-

Step 4: Purification. Dry the organic layer over sodium sulfate, concentrate under reduced pressure, and purify the residue to yield 2,5-dibromopyrazine.

Synthesis of 2-Amino-3,5-dibromopyrazine

This versatile intermediate is typically synthesized through the direct bromination of 2-aminopyrazine using N-bromosuccinimide (NBS).[2]

Experimental Protocol: Synthesis of 2-Amino-3,5-dibromopyrazine [2]

-

Reagents. Dissolve 2-aminopyrazine in a mixture of dimethyl sulfoxide (DMSO) and water.

-

Bromination. Add N-bromosuccinimide (NBS) to the solution. The reaction is often optimized to achieve high yields, frequently exceeding 90%.

-

Isolation. The product can be isolated through standard work-up and purification procedures.

Synthesis of 2,6-Dibromopyrazine

2,6-Dibromopyrazine is another key isomer, often used in the synthesis of pharmaceuticals and agrochemicals.[3] One synthetic approach involves the reaction of 2,6-dichloropyrazine with a bromide source.[4]

Experimental Protocol: Synthesis of 2,6-Dibromopyrazine from 2,6-Dichloropyrazine [4]

-

Reaction Setup. In a suitable reactor, mix 2,6-dichloropyrazine with a bromide salt (e.g., Sodium Bromide) in the presence of hydrobromic acid.

-

Reflux. Heat the reaction mixture under reflux for an extended period (e.g., 24 hours).

-

Isolation and Purification. After cooling, the crude product is filtered and then purified, for example, by recrystallization from a suitable solvent like diethyl ether, to obtain the final product.

Caption: Synthetic routes to key dibromopyrazine isomers.

The Reactivity of the C-Br Bond: A Gateway to Functionalization

The two bromine atoms on the pyrazine ring serve as versatile handles for a wide array of chemical transformations, primarily through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyrazine ring facilitates these reactions.

Nucleophilic Aromatic Substitution (SNAr)

Dibromopyrazines are susceptible to nucleophilic attack, especially when activated by the electron-withdrawing nitrogen atoms of the pyrazine ring. This allows for the displacement of the bromide ions by various nucleophiles. The quaternization of a pyrazine nitrogen can further enhance the reactivity towards SNAr.[5]

Caption: Generalized mechanism of SNAr on dibromopyrazines.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are arguably the most powerful tools for the functionalization of dibromopyrazines, enabling the formation of C-C, C-N, and C-O bonds with high efficiency and selectivity.

The Suzuki-Miyaura coupling, which forms C-C bonds between an organoboron reagent and an organic halide, is widely used to arylate or vinylate dibromopyrazines. The choice of catalyst, ligand, base, and solvent is crucial for optimizing the reaction yield and selectivity.[6] For instance, electron-rich boronic acids tend to give good yields.[6]

Experimental Protocol: General Suzuki-Miyaura Coupling [6][7]

-

Reaction Setup. In a reaction vessel under an inert atmosphere, combine the dibromopyrazine derivative, the aryl/heteroaryl boronic acid, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K3PO4).

-

Solvent. Add a degassed solvent, such as 1,4-dioxane.

-

Reaction. Heat the mixture to the desired temperature (e.g., 70-80 °C) and monitor the reaction progress.

-

Work-up and Purification. After completion, perform an aqueous work-up, extract the product with an organic solvent, and purify by column chromatography.

The Buchwald-Hartwig amination is a premier method for the formation of C-N bonds, allowing for the coupling of dibromopyrazines with a wide range of primary and secondary amines.[8][9] This reaction is particularly valuable in medicinal chemistry for the synthesis of libraries of potential drug candidates. The choice of a bulky, electron-rich phosphine ligand is often key to a successful transformation.[10]

Experimental Protocol: General Buchwald-Hartwig Amination [11]

-

Reaction Setup. In a sealed tube under an inert atmosphere, combine the dibromopyrazine, the amine, a palladium catalyst (e.g., Pd(OAc)2), a suitable ligand (e.g., dppp), and a base (e.g., sodium tert-butoxide).

-

Solvent. Add an anhydrous solvent such as toluene.

-

Reaction. Heat the sealed tube to a specified temperature (e.g., 80 °C).

-

Purification. Upon completion, the product is isolated and purified.

The Sonogashira coupling enables the formation of C-C triple bonds by reacting a terminal alkyne with an organic halide, catalyzed by palladium and a copper(I) co-catalyst.[12][13] This reaction is instrumental in the synthesis of conjugated systems for materials science applications.

Experimental Protocol: General Sonogashira Coupling [14][15]

-

Reaction Setup. To a solution of the dibromopyrazine in a suitable solvent (e.g., triethylamine or a mixture with THF), add the terminal alkyne, a palladium catalyst (e.g., bis(triphenylphosphine)palladium(II) dichloride), and a copper(I) co-catalyst (e.g., CuI).

-

Reaction Conditions. The reaction is typically carried out at room temperature under an inert atmosphere.

-

Monitoring and Work-up. Monitor the reaction by TLC. Upon completion, quench the reaction, extract the product, and purify.

Caption: Overview of key cross-coupling reactions of dibromopyrazines.

Applications of Dibromopyrazine Derivatives

The synthetic versatility of dibromopyrazine derivatives has led to their widespread application in several fields, most notably in medicinal chemistry and materials science.

Medicinal Chemistry

The pyrazine scaffold is a common feature in many FDA-approved drugs. Dibromopyrazines serve as key intermediates in the synthesis of a variety of biologically active compounds.

Protein kinases are crucial targets in cancer therapy, and numerous pyrazine-based kinase inhibitors have been developed.[14][16] The pyrazine nitrogen atoms can act as hydrogen bond acceptors, interacting with the hinge region of the kinase active site. Structure-activity relationship (SAR) studies of pyrazine derivatives have been instrumental in optimizing their potency and selectivity as kinase inhibitors.[17][18][19]

| Derivative Type | Target Kinase | Biological Activity |

| 2,6-disubstituted pyrazines | Casein Kinase 2 (CK2) | Potent inhibitory activities |

| 5H-pyrrolo[2,3-b]pyrazine | Fibroblast Growth Factor Receptor (FGFR) | Potent FGFR kinase inhibitors |